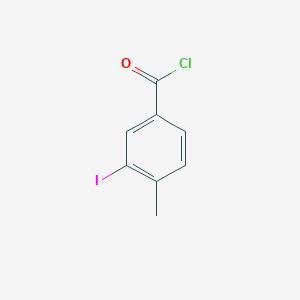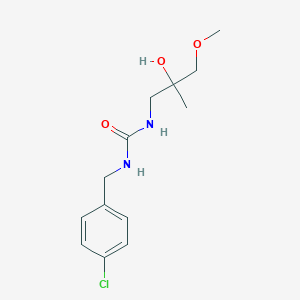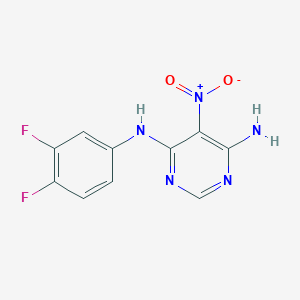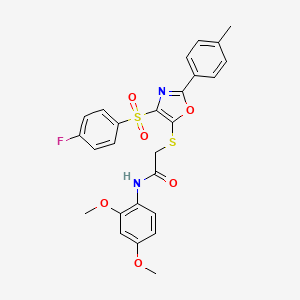![molecular formula C22H23N3O5S B2438164 N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide CAS No. 920650-00-6](/img/structure/B2438164.png)
N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a biologically active scaffold known for its diverse nature of activities . Morpholine is a common chemical structure found in many pharmaceuticals . Benzamide is an amide derivative of benzoic acid, involved in various biological activities.
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the combination of different pharmacophores . The synthesis of morpholine derivatives can be achieved through various methods .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. Pyrrole is a five-membered ring with one nitrogen atom . Morpholine is a six-membered ring with one nitrogen and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrole-containing compounds are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the molecular weight of morpholine is 101.1469 .Scientific Research Applications
Synthesis and Pharmacological Effects
N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide and its derivatives have been studied for their potential in novel drug design due to their wide range of bioactivities. Notably, these compounds demonstrate significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) enzymes, showing inhibitory constants (Ki) in the nanomolar range. The research indicates that these compounds can serve as lead compounds due to their promising bioactivity results (Tuğrak et al., 2020).
Antiproliferative and Anticancer Effects
The compound and its variants have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors and anticancer agents. They exhibit significant antiproliferative activities in vitro against various human cancer cell lines. Additionally, their anticancer effects have been evaluated in established nude mice models, suggesting that these compounds can significantly inhibit the PI3K/AKT/mTOR pathway and tumor growth (Shao et al., 2014).
Synthesis and Characterization
The compound has been synthesized and characterized for its potential in pharmacological applications. Its structure has been confirmed based on various spectroscopic data, and it has demonstrated distinct inhibition on the proliferation of cancer cell lines, marking its relevance in the field of medicinal chemistry (Lu et al., 2017).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Pyrrole-containing compounds are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Future Directions
properties
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXCVBOQNYHBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)
![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)





![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea](/img/structure/B2438094.png)



![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)

